molecular formula C17H16O4S B14747945 2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid

2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid

Cat. No.: B14747945
M. Wt: 316.4 g/mol
InChI Key: LCHYKUPTSBNVDV-UHFFFAOYSA-N
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Description

2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid is an organic compound with a complex structure that includes an acetyloxy group, a phenylthio group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the acylation of 3-hydroxy-4-(phenylthio)benzoic acid with acetic anhydride, followed by esterification and subsequent hydrolysis to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyloxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with various enzymes and receptors, potentially modulating their activity. The acetyloxy group may also play a role in the compound’s bioactivity by influencing its solubility and cellular uptake .

Comparison with Similar Compounds

Uniqueness: 2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both acetyloxy and phenylthio groups allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C17H16O4S

Molecular Weight

316.4 g/mol

IUPAC Name

2-(3-acetyloxy-4-phenylsulfanylphenyl)propanoic acid

InChI

InChI=1S/C17H16O4S/c1-11(17(19)20)13-8-9-16(15(10-13)21-12(2)18)22-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20)

InChI Key

LCHYKUPTSBNVDV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)SC2=CC=CC=C2)OC(=O)C)C(=O)O

Origin of Product

United States

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